molecular formula C9H5ClN2O2 B2616874 3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile CAS No. 1027720-44-0

3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile

Cat. No. B2616874
CAS RN: 1027720-44-0
M. Wt: 208.6
InChI Key: MXNLIBLJZRWQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile is a chemical compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-(4-chloro-3-nitrophenyl)-2-propenenitrile . The InChI code is 1S/C9H5ClN2O2/c10-8-4-3-7(2-1-5-11)6-9(8)12(13)14/h1-4,6H/b2-1+ .

Scientific Research Applications

1. Synthesis and Characterization

  • A study on the synthesis of tricarbonylrhenium complexes from 2-pyridyl-1,2,3-triazole ligands, which include chloro and nitrophenyl moieties, highlighted the impact of these substituents on the electronic properties of the complexes. The presence of a nitrophenyl arm quenched the luminescence due to a high probability of non-radiative deactivation (Dalton transactions, 2013).

2. Application in Electro-Optical Materials

  • Research on trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, a compound structurally similar to 3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile, demonstrated its potential as an efficient hole-transport material due to its electro-optical and charge-transport properties. This suggests a role in the development of electronic and photonic devices (Comptes Rendus Chimie, 2015).

3. Inhibitory Effects in Corrosion Prevention

  • Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to this compound, was studied as a corrosion inhibitor for copper alloys. Its effectiveness in forming protective films to mitigate corrosion emphasizes potential applications in materials science and engineering (Corrosion Science, 2016).

4. Potential in Nonlinear Optical Materials

  • The synthesis and characterization of chalcone derivatives, including 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have shown promising non-linear optical (NLO) responses. These findings suggest that compounds related to this compound could be valuable in the development of NLO materials, with applications in photonics and telecommunications (Journal of Molecular Structure, 2012).

5. Photophysical Properties

  • A study examining the photophysical properties of chalcone derivatives in different solvents, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, highlighted the impact of solvent polarity on their absorption and fluorescence characteristics. This research provides insights into the photophysical behavior of similar compounds like this compound, which could be relevant in the design of optical materials and sensors (RSC Advances, 2017).

properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-4-3-7(2-1-5-11)6-9(8)12(13)14/h1-4,6H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNLIBLJZRWQCL-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.